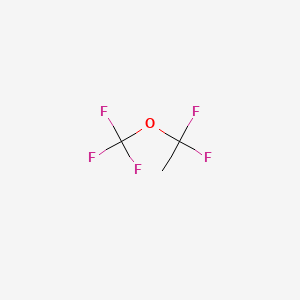

1,1-Difluoro-1-(trifluoromethoxy)ethane

Description

Structure

3D Structure

Properties

CAS No. |

69948-27-2 |

|---|---|

Molecular Formula |

C3H3F5O |

Molecular Weight |

150.05 g/mol |

IUPAC Name |

1,1-difluoro-1-(trifluoromethoxy)ethane |

InChI |

InChI=1S/C3H3F5O/c1-2(4,5)9-3(6,7)8/h1H3 |

InChI Key |

FWCCVZDUINVFML-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC(F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Difluoro 1 Trifluoromethoxy Ethane and Analogous Fluorinated Ethers

Strategies for the Construction of the 1,1-Difluoroethane (B1215649) Moiety

The 1,1-difluoroethane scaffold is a crucial component of the target molecule. Its synthesis can be approached through several methods, primarily involving the introduction of two fluorine atoms onto a two-carbon backbone.

Gem-Difluorination Reactions of Precursors

A common strategy for installing a gem-difluoro unit is the fluorination of carbonyl compounds or their derivatives. While direct difluorination of ethanal would be a straightforward conceptual route, the reactivity of such an aldehyde often leads to side reactions. A more controlled approach involves the use of more stable precursors like ketones or carboxylic acid derivatives.

For instance, the deoxofluorination of ketones to gem-difluorides can be achieved using reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This reagent is known for its thermal stability and effectiveness in converting carbonyls to their corresponding difluorides. nih.gov Another approach involves the fluorinative desulfurization of dithiane derivatives. For example, 2-alkyl-1,3-dithianes can be reacted with bromine trifluoride (BrF₃) to yield the corresponding 1,1-difluoromethyl alkanes. nih.gov

The synthesis of 1,1-difluoroethane itself is well-established and can be achieved through the fluorination of suitable precursors. Industrial processes often involve the reaction of acetylene (B1199291) with anhydrous hydrogen fluoride (B91410) (HF). google.com This reaction can be performed in either the liquid or gas phase, with the gas-phase process often employing an AlF₃ catalyst and offering high conversion rates. google.com Another significant industrial route is the fluorination of vinyl chloride. google.com Additionally, 1-chloro-1,1-difluoroethane (B1203169) can be produced from vinylidene chloride and hydrogen fluoride. Current time information in New York, NY, US.

A laboratory-scale approach could involve the decarboxylative fluorination of malonic acid derivatives. A silver-catalyzed method allows for the conversion of these derivatives to gem-difluoroalkanes. nih.gov Furthermore, photoredox catalysis has been employed for the decarboxylative fluorination of aliphatic carboxylic acids to the corresponding alkyl fluorides, which could be adapted for difluorination. nih.govorganic-chemistry.org

Table 1: Selected Reagents for Gem-Difluorination of Carbonyl-Containing Precursors

| Precursor Type | Reagent | Product | Reference |

|---|---|---|---|

| Ketones, Aldehydes | Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | gem-Difluorides | nih.gov |

| 2-Alkyl-1,3-dithianes | Bromine trifluoride (BrF₃) | 1,1-Difluoromethyl alkanes | nih.gov |

| Malonic acid derivatives | Ag catalyst, Selectfluor | gem-Difluoroalkanes | nih.gov |

| Aliphatic carboxylic acids | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Selectfluor | Alkyl fluorides | nih.govorganic-chemistry.org |

Carbene-Mediated Cyclopropanation Routes

While not a direct route to the acyclic 1,1-difluoroethane moiety, carbene chemistry offers powerful methods for constructing C-F bonds and can be conceptually considered for the formation of related structures. Difluorocarbene (:CF₂) is a key intermediate in the synthesis of gem-difluorinated compounds. cas.cncas.cn It can be generated from various precursors, including trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and bromodifluoroacetate salts. chemtube3d.com

The primary reaction of difluorocarbene is [2+1] cycloaddition with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cn While this leads to cyclic structures, subsequent ring-opening reactions could potentially yield acyclic difluorinated compounds.

A more direct, though challenging, conceptual approach would be the insertion of difluorocarbene into a C-H bond of a methyl group. However, such reactions are generally less selective. A more plausible carbene-based strategy would involve the insertion of difluorocarbene into an O-H bond. For example, the reaction of difluorocarbene with an alcohol can lead to the formation of a difluoromethyl ether. cas.cncas.cn While this method directly forms a difluoromethoxy group rather than a 1,1-difluoroethyl group, it highlights the potential of carbene chemistry in synthesizing fluorinated ethers. The generation of difluorocarbene under mild conditions, for instance from TMSCF₂Br, allows for the efficient difluoromethylation of a wide range of alcohols. cas.cn

Table 2: Examples of Difluorocarbene Precursors and Their Applications

| Precursor | Generation Conditions | Application | Reference |

|---|---|---|---|

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | Nucleophilic attack | Generation of free and metal difluorocarbenes | chemtube3d.com |

| Sodium bromodifluoroacetate (BrCF₂CO₂Na) | Thermal decomposition | Synthesis of gem-difluorocyclopropanes | nih.gov |

| Trimethylsilyl bromodifluoromethane (B75531) (TMSCF₂Br) | Weakly basic or acidic conditions | Difluoromethylation of alcohols | cas.cn |

| Phenyl(trifluoromethyl)mercury | Thermal decomposition | Generation of difluorocarbene | cas.cn |

Introduction of the Trifluoromethoxy Group (-OCF₃)

The trifluoromethoxy group is a highly sought-after substituent in medicinal and materials chemistry due to its unique electronic properties and high lipophilicity. cas.cn Its installation, however, is often challenging.

Oxidative Desulfurization-Fluorination Approaches

A robust and widely used method for the synthesis of trifluoromethyl ethers is the oxidative desulfurization-fluorination of xanthates (dithiocarbonates). cas.cn This method is applicable to both aliphatic and aromatic alcohols. The general procedure involves the conversion of an alcohol (in this conceptual case, an ethanol (B145695) derivative) to the corresponding S-methyl xanthate, followed by treatment with a fluorinating agent and an oxidant.

A common reagent system for this transformation is a combination of hydrogen fluoride-pyridine (HF-Py) and an N-haloimide such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). researchgate.net The reaction proceeds through a difluoro(methylthio)methyl ether intermediate which can sometimes be isolated. organic-chemistry.org This method is advantageous due to its broad substrate scope and the use of relatively inexpensive reagents, making it suitable for larger-scale synthesis. cas.cn

Table 3: Reagent Systems for Oxidative Desulfurization-Fluorination of Xanthates

| Fluorinating Agent/Oxidant | Substrate Type | Product | Reference |

|---|---|---|---|

| 70% HF-Py / N-haloimide | Primary Alkanol Xanthates | Alkyl Trifluoromethyl Ethers | researchgate.net |

| 50% HF-Py / N-haloimide | Secondary Alkanol Xanthates | Alkyl Trifluoromethyl Ethers | researchgate.net |

| n-Bu₄N⁺H₂F₃⁻ / N-bromosuccinimide | Alkanol Xanthates | Difluoro(methylthio)methyl Ethers (isolable intermediate) | organic-chemistry.org |

Trifluoromethylation of Oxygen-Containing Substrates

Direct trifluoromethylation of alcohols is an attractive strategy to form the O-CF₃ bond. cas.cn Various methods have been developed to achieve this transformation. One approach involves the use of electrophilic trifluoromethylating reagents. For example, O-(trifluoromethyl)dibenzofuranium salts can be used for the direct O-trifluoromethylation of alcohols and phenols, although this often requires low temperatures for the in situ generation of the reagent. cas.cn

A more recent and practical method involves the silver-mediated oxidative trifluoromethylation of alcohols using trimethylsilyltrifluoromethane (TMSCF₃) as the trifluoromethyl source. This reaction proceeds under mild conditions and is tolerant of a variety of functional groups, including primary, secondary, and tertiary alcohols. cas.cn

Another strategy is the dehydroxylative trifluoromethylation of alcohols. We report on a copper-catalyzed method for the direct deoxygenative trifluoromethylation of alcohols, where the alcohol is activated in situ by a benzoxazolium salt. organic-chemistry.org This approach has been successfully applied to a range of primary and benzylic alcohols. organic-chemistry.org

Table 4: Methods for the Trifluoromethylation of Alcohols

| Reagent/Catalyst System | Reaction Type | Substrate Scope | Reference |

|---|---|---|---|

| O-(trifluoromethyl)dibenzofuranium salts | Electrophilic O-trifluoromethylation | Alcohols, Phenols | cas.cn |

| AgOTf / TMSCF₃ | Oxidative O-trifluoromethylation | Primary, secondary, and tertiary alcohols | cas.cn |

| Cu(terpy)Cl₂ / Photoredox catalyst / Benzoxazolium salt | Deoxytrifluoromethylation | Primary and benzylic alcohols | organic-chemistry.org |

| Ruppert-Prakash reagent (TMSCF₃) / CsF | Nucleophilic trifluoromethylation | β-Keto-benzyl-O-oximes (at C=O) | sci-hub.se |

Multi-Step Halogenation and Fluorination Processes

The synthesis of 1,1-difluoro-1-(trifluoromethoxy)ethane can be envisioned through a multi-step sequence involving the formation of a polyhalogenated ethane (B1197151) precursor followed by selective fluorination. A plausible synthetic route could start from a readily available C₂ starting material, such as 1,1,1-trichloroethane (B11378).

One conceptual pathway involves the initial fluorination of 1,1,1-trichloroethane to produce 1-chloro-1,1-difluoroethane. This reaction is often carried out using anhydrous hydrogen fluoride, and the selectivity can be influenced by the choice of catalyst and reaction conditions. google.com The resulting 1-chloro-1,1-difluoroethane possesses a reactive C-Cl bond that can be a handle for introducing the trifluoromethoxy group.

However, the direct nucleophilic substitution of the chlorine in 1-chloro-1,1-difluoroethane with a trifluoromethoxide source is challenging. A more viable approach would involve the conversion of 1-chloro-1,1-difluoroethane to a precursor suitable for the introduction of the trifluoromethoxy group, for example, by first converting it to 1,1-difluoroethanol.

Alternatively, a multi-halogenated ether could be synthesized first, followed by halogen exchange fluorination. For instance, the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base can yield multi-halogenated aryl fluoroalkenyl ethers. google.com While this produces an unsaturated system, subsequent transformations could lead to the desired saturated ether.

A more direct, albeit challenging, approach would be the direct fluorination of a suitable precursor ether. However, direct fluorination with elemental fluorine is often aggressive and lacks selectivity.

A hypothetical multi-step synthesis could be summarized as:

Formation of a dihalo-substituted ethanol derivative: For example, starting from an appropriate precursor to generate 1,1-dichloroethanol.

Formation of the trifluoromethoxy group: This could be achieved via the methods described in section 2.2, for instance, by converting the hydroxyl group to a xanthate and then performing oxidative desulfurization-fluorination. This would yield a 1,1-dichloro-1-(trifluoromethoxy)ethane intermediate.

Halogen exchange fluorination: The final step would involve the selective replacement of the two chlorine atoms with fluorine. This is a classic Swarts reaction, which typically employs a metal fluoride like antimony trifluoride (SbF₃) with a catalytic amount of a pentavalent antimony salt.

This step-wise approach allows for the controlled introduction of the different fluorine-containing moieties.

Sequential Halogenation and Halogen Exchange Reactions

A classical and robust method for the synthesis of fluorinated organic compounds is through sequential halogenation and halogen exchange reactions. This strategy typically involves the initial introduction of chlorine or bromine atoms into the hydrocarbon backbone, followed by a halogen exchange (halex) reaction where these heavier halogens are replaced by fluorine.

A plausible synthetic route to this compound via this methodology would likely start from a precursor such as 1,1,1-trichloroethane. This starting material can be reacted with hydrofluoric acid (HF) in the liquid phase to sequentially replace chlorine atoms with fluorine. For instance, the synthesis of 1-chloro-1,1-difluoroethane (HCFC-142b) is achieved by reacting 1,1,1-trichloroethane with HF. google.com This process can be controlled to favor the formation of the desired difluoro product, which can then potentially be subjected to further reactions to introduce the trifluoromethoxy group.

The Swarts reaction, which utilizes inorganic fluorides like antimony trifluoride (SbF₃), is a cornerstone of halogen exchange chemistry. cas.cnorganicmystery.com In a hypothetical synthesis of this compound, a precursor like 1,1-dichloro-1-(trifluoromethoxy)ethane would be treated with a suitable fluorinating agent, such as SbF₃, to yield the final product. The reactivity in halogen exchange reactions generally follows the trend I > Br > Cl. wikipedia.org

Aryl fluoroalkenyl ethers containing multiple halogens have been synthesized from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) by reaction with phenols in the presence of a base. beilstein-journals.orgsemanticscholar.org This highlights the utility of multi-halogenated starting materials in building complex fluorinated ethers. The reaction proceeds through a highly reactive difluoroethylene intermediate. beilstein-journals.orgsemanticscholar.org

The table below outlines a hypothetical reaction scheme for the synthesis of this compound based on sequential halogenation and halogen exchange principles.

| Step | Reactant | Reagent | Product | Reaction Type |

| 1 | 1,1,1-Trichloroethane | Trifluoromethanol/Base | 1,1,1-Trichloro-1-(trifluoromethoxy)ethane | Nucleophilic Substitution |

| 2 | 1,1,1-Trichloro-1-(trifluoromethoxy)ethane | HF/Catalyst | 1,1-Difluoro-1-chloro-1-(trifluoromethoxy)ethane | Halogen Exchange |

| 3 | 1,1-Difluoro-1-chloro-1-(trifluoromethoxy)ethane | HF/Catalyst | This compound | Halogen Exchange |

This is a putative reaction scheme and has not been reported in the literature.

Catalyst Systems in Fluorination Steps

The efficiency and selectivity of halogen exchange reactions are often highly dependent on the catalyst system employed. A variety of catalysts have been developed to facilitate the introduction of fluorine into organic molecules.

Metal-Based Catalysts:

Chromium Fluoride: Supported chromium fluoride has been used as a catalyst in vapor-phase fluorination reactions of haloalkanes with hydrogen fluoride at elevated temperatures. google.com

Antimony Derivatives: Antimony-based catalysts, such as SbF₃, are classic reagents for Swarts-type reactions. However, they can be prone to deactivation. google.com

Titanocene (B72419) Dihalides: In combination with trialkyl aluminum, titanocene dihalides can catalytically facilitate F/Cl and F/Br exchange in aliphatic fluorine compounds. organic-chemistry.orgresearchgate.net

Iron(III) Halides: Catalytic amounts of iron(III) halides have been shown to be effective for the halogen exchange of non-aromatic C-F bonds in trifluoromethyl arenes. chemrxiv.org

Palladium and Silver Catalysts: Palladium- and silver-based catalysts have been developed for both nucleophilic and electrophilic fluorination reactions, particularly for the formation of aryl-fluoride bonds. researchgate.net

Alumina (B75360): Commercially available alumina can catalyze the halogen exchange reaction between long-chain alkyl halides. acs.org

Organocatalysts:

Organoboranes: Certain organoboranes have been demonstrated to act as effective phase-transfer catalysts for nucleophilic fluorination using cesium fluoride (CsF). rsc.org Their effectiveness is related to their fluoride affinity. rsc.org

The choice of catalyst is crucial and depends on the specific substrate and the desired degree of fluorination. For the synthesis of this compound, a catalyst that can selectively replace one or two chlorine atoms without affecting the trifluoromethoxy group would be required.

The following table summarizes some catalyst systems used in fluorination reactions.

| Catalyst System | Reaction Type | Substrate Example | Reference |

| Chromium Fluoride | Vapor-phase fluorination | Haloalkanes | google.com |

| Titanocene Dihalides / Trialkyl Aluminum | F/Cl and F/Br exchange | Alkyl fluorides | organic-chemistry.orgresearchgate.net |

| Iron(III) Halides | Halogen exchange | Trifluoromethyl arenes | chemrxiv.org |

| Organoboranes | Nucleophilic fluorination | Organohalides | rsc.org |

| Palladium Complexes | Ar-F bond formation | Aryl triflates | researchgate.net |

Emerging Synthetic Strategies for Fluorinated Ethers

Beyond traditional halogen exchange, several innovative strategies for the synthesis of fluorinated ethers are being actively researched. These methods often offer milder reaction conditions, improved selectivity, and access to a broader range of molecular architectures.

One promising approach involves the use of siloxane derivatives of fluoroalcohols . This method has been successfully applied to the synthesis of fluorinated ethers containing fluorinated aromatic moieties. acs.org

The development of novel fluorinated ether electrolytes for applications such as lithium-ion batteries has spurred the synthesis of new ether structures with tailored properties. wpmucdn.comnih.gov These syntheses often involve the covalent attachment of an ether group to a hydrofluoroether, combining the high ionic conductivity of ethers with the oxidative stability of hydrofluoroethers. wpmucdn.com

Visible-light catalysis is emerging as a powerful tool in organic synthesis, including the preparation of fluorinated compounds. researchgate.net This method offers a more sustainable and efficient approach to various synthetic transformations. researchgate.net

Another notable emerging strategy is the two-step O-trifluoromethylation of phenols via aryl xanthates . This procedure allows for the synthesis of aryl trifluoromethyl ethers under mild conditions. researchgate.netacs.org

These emerging strategies, summarized in the table below, represent the forefront of research in fluorinated ether synthesis and hold the potential for more efficient and versatile routes to compounds like this compound in the future.

| Emerging Strategy | Description | Reference |

| Siloxane Derivatives of Fluoroalcohols | Synthesis of fluorinated ethers using siloxane derivatives as precursors. | acs.org |

| Covalent Attachment of Ether and Hydrofluoroether Moieties | Creation of hybrid fluorinated ethers for electrolyte applications. | wpmucdn.com |

| Visible-Light Catalysis | Use of light to drive the synthesis of fluorinated compounds. | researchgate.net |

| O-Trifluoromethylation of Phenols via Xanthates | A two-step method for the synthesis of aryl trifluoromethyl ethers. | researchgate.netacs.org |

Reactivity and Functional Group Transformations of 1,1 Difluoro 1 Trifluoromethoxy Ethane

Intrinsic Stability Under Specified Conditions

No specific data on the hydrolytic stability of 1,1-Difluoro-1-(trifluoromethoxy)ethane is available in the reviewed literature. While hydrofluoroethers (HFEs) are generally known for their chemical inertness, the specific influence of the adjacent difluoromethyl group on the trifluoromethoxy group's susceptibility to hydrolysis has not been experimentally determined or reported.

Detailed studies on the thermal decomposition of this compound, including decomposition temperatures and breakdown products, are not present in the available scientific databases. Research on similar fluorinated ethers suggests high thermal stability, but specific data for this compound is absent.

Reactions Involving Carbon-Fluorine Bonds

The activation of C-F bonds is a significant area of research in organofluorine chemistry. However, specific examples involving this compound are not documented.

There is no available information detailing the substitution of fluorine atoms on the difluoromethyl or trifluoromethoxy groups of this compound by other nucleophiles.

The potential for this compound to undergo β-fluorine elimination reactions, a common pathway for many fluoroalkanes, has not been explored in the available literature. Such a reaction would be contingent on the formation of a suitable intermediate where a leaving group is present on the adjacent carbon.

While the activation of C-F bonds by transition metals is a well-established field, no studies have been published that specifically investigate this type of reaction with this compound. General principles of C-F activation suggest that the electron-withdrawing nature of the trifluoromethoxy group could influence the reactivity of the C-F bonds on the difluoroethyl moiety, but experimental evidence is lacking.

Reactions at Other Functional Sites

The structure of this compound (CF₃OCHF₂) features two key functional moieties: the difluoromethyl group attached to an ethyl backbone and the trifluoromethoxy group. The reactivity at sites other than direct C-F or C-O bond cleavage is largely hypothetical and based on the known chemistry of similar fluorinated ethers.

The oxidation of this compound is expected to be challenging due to the high stability of the C-F and C-O-C bonds, which are strengthened by the presence of multiple fluorine atoms. The trifluoromethoxy group (-OCF₃) is known to be exceptionally resistant to oxidation. mdpi.commdpi.com This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which deactivate the molecule towards electrophilic and oxidative attack. mdpi.com

In general, the oxidation of hydrofluoroethers (HFEs) that contain C-H bonds can be initiated by highly reactive species like hydroxyl radicals (•OH) or chlorine atoms in the atmosphere. austinpublishinggroup.com For this compound, any potential oxidation would likely target the single C-H bond on the ethyl group.

A speculative oxidation pathway could involve the abstraction of the hydrogen atom to form a fluorinated radical intermediate:

CF₃OCHF₂ + •OH → CF₃OCF₂• + H₂O

This radical could then undergo further reactions, potentially leading to the formation of more stable carbonyl compounds, though specific pathways are not documented for this compound. It is important to note that such reactions typically require significant energy input, such as UV radiation or high temperatures.

The trifluoromethyl group itself is highly stable towards oxidation. mdpi.com Similarly, the ether linkage is stabilized by the flanking electron-withdrawing fluoroalkyl groups. Therefore, oxidative degradation is not a facile process for this molecule under normal conditions.

The reduction of this compound is also predicted to be difficult. The C-F bonds are generally resistant to reduction. However, under forcing conditions with potent reducing agents, cleavage of the C-F or C-O bonds could theoretically occur.

Reductive defluorination of fluorinated organic compounds can sometimes be achieved using strong reducing agents or through catalytic processes. For instance, some reductive methods have been developed for trifluoromethylated compounds using reagents that can engage in single electron transfer (SET) processes. cas.cn

A hypothetical reduction pathway for this compound might involve the cleavage of a C-F bond to yield a fluorinated carbanion or radical anion, which would then be quenched by a proton source. However, the high bond dissociation energy of C-F bonds makes this thermodynamically unfavorable.

Another potential, though unlikely, pathway could be the reductive cleavage of the C-O bond. This is generally a difficult transformation for ethers, and the presence of the electron-withdrawing trifluoromethyl and difluoromethyl groups would further influence the reactivity of this bond.

It is noteworthy that the trifluoromethoxy group is generally stable towards reducing agents. mdpi.com

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics: Due to its high thermodynamic stability, the activation energies for most reactions involving the breakdown of the C-F or C-O-C framework of this compound are expected to be very high. This implies that reaction rates under normal conditions would be extremely slow. Any chemical transformation would likely require aggressive reagents, high temperatures, or catalytic activation to proceed at a reasonable rate.

For comparison, studies on the thermal decomposition of similar small fluorinated alkanes, like 1,1-difluoroethane (B1215649), show that high temperatures (over 1000 K) are required for decomposition, which proceeds via the elimination of hydrogen fluoride (B91410). reddit.com While the trifluoromethoxy group would influence the reaction mechanism, it is reasonable to infer that this compound would exhibit similar or even greater thermal stability.

The table below provides a qualitative summary of the expected reactivity and thermodynamic properties.

| Property | Assessment for this compound | Rationale |

| Oxidative Stability | Very High | Strong C-F bonds; electron-withdrawing nature of fluoroalkyl groups deactivates the molecule. mdpi.com |

| Reductive Stability | Very High | Strong C-F bonds; stable ether linkage. |

| Thermal Stability | High | High bond dissociation energies of C-F and C-O bonds. mdpi.commdpi.com |

| Reaction Rates | Generally Very Slow | High activation energies are required to overcome the thermodynamic stability. |

Derivatization Strategies and Applications of 1,1 Difluoro 1 Trifluoromethoxy Ethane in Complex Molecule Synthesis

Chemical Modification for Specialized Applications

The chemical modification of fluorinated molecules is a cornerstone of modern medicinal and materials chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly utilized to tailor the properties of bioactive compounds. nih.gov Its incorporation into a molecular scaffold is a recognized strategy for fine-tuning physicochemical characteristics to enhance biological activity and pharmacokinetic profiles. scilit.com

The -OCF₃ group is strongly electron-withdrawing and significantly increases the lipophilicity of a molecule, often more so than the related trifluoromethyl (-CF₃) group. nih.govmdpi.com This enhanced lipophilicity can improve a compound's ability to cross cell membranes, a critical factor for the bioavailability of therapeutic agents. nih.gov Furthermore, the C-F bonds within the trifluoromethoxy group are exceptionally strong, lending high metabolic stability to that part of the molecule. mdpi.com This can protect a drug candidate from rapid degradation in the body, prolonging its therapeutic effect.

The gem-difluoroalkane structure (a carbon atom bonded to two fluorine atoms) also has valuable properties. It can act as a bioisostere of a carbonyl or amide group, potentially mimicking the geometry and electrostatic profile of these functional groups to interact with biological targets like enzymes. nih.gov The gem-difluoro unit is also a lipophilic hydrogen bond donor due to the polarization of adjacent C-H bonds, allowing it to serve as a bioisostere for alcohols and thiols. nih.gov Therefore, 1,1-Difluoro-1-(trifluoromethoxy)ethane represents a molecule where these two powerful modifying groups are combined, suggesting its potential for creating derivatives with highly desirable properties for pharmaceutical or agrochemical applications.

Table 1: Physicochemical Properties Conferred by Key Functional Groups

| Functional Group | Key Property Modifications | Rationale for Specialized Applications |

|---|---|---|

| Trifluoromethoxy (-OCF₃) | High Lipophilicity, Strong Electron-Withdrawing Nature, Enhanced Metabolic Stability | Improves membrane permeability and in vivo transport; protects against metabolic degradation, enhancing drug half-life. nih.govmdpi.com |

| gem-Difluoroalkane (-CF₂-) | Carbonyl/Amide Bioisostere, Lipophilic Hydrogen Bond Donor | Can mimic biological functional groups to interact with enzyme active sites; serves as a stable isostere for hydroxyl or thiol groups. nih.govnih.gov |

Role as a Building Block or Intermediate in Organic Synthesis

The gem-difluoroethyl group within this compound suggests its potential use as a building block for introducing fluorinated moieties into larger molecules. The reactivity of analogous small fluorinated alkanes provides a model for these potential transformations. For instance, 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b) is a critical industrial intermediate for producing vinylidene fluoride (B91410) (VDF), a key monomer for fluoropolymers, through a dehydrochlorination reaction. google.commdpi.com It is conceivable that this compound could undergo a similar elimination reaction to yield a difluoroalkene, which are themselves highly versatile synthetic intermediates. nih.gov

Gem-difluoroalkenes are valuable precursors in organic synthesis, participating in various reactions to create complex fluorinated compounds. nih.govresearchgate.net These reactions include cycloadditions and functionalizations that can build diverse molecular architectures. orgsyn.org The ability to generate such a reactive intermediate from this compound would establish its role as a valuable C2 building block.

Furthermore, methods have been developed to synthesize functionalized gem-difluoroalkanes from precursors like vinyl sulfonates, highlighting the interest in this structural motif. chemrxiv.org These findings underscore the importance of gem-difluoro compounds as versatile platforms for accessing a wide range of more complex fluorinated molecules. ossila.com

Table 2: Representative Reactions of Related Fluorinated Ethane (B1197151) Building Blocks

| Starting Material | Reagents/Conditions | Product Type | Application of Product | Reference |

|---|---|---|---|---|

| 1,1,1-Trifluoro-2-iodoethane | 1. LDA; 2. Aldehyde/Ketone; 3. Ac₂O; 4. Zn | 1,1-Difluoroallene | Versatile building block for fluorinated molecules. | nii.ac.jp |

| 1-Chloro-1,1-difluoroethane (HCFC-142b) | Pyrolysis / Catalyst | Vinylidene fluoride (VDF) | Monomer for fluoropolymer production. | google.commdpi.com |

| 4-CF₃-β-lactams | Dehydrofluorination | gem-Difluoroalkene β-lactams | Potential biologically active compounds. | nih.gov |

| gem-Difluoroalkenes | H₂, Pd/C | gem-Difluoromethyl compounds | Introduction of the CF₂H group, a lipophilic H-bond donor. | nih.gov |

| 1-Bromo-1-chloro-2,2,2-trifluoroethane | Phenols, KOH | Aryl fluoroalkenyl ethers | Highly halogenated compounds for further functionalization. | researchgate.net |

Incorporation into Polymeric Materials Research (e.g., fluoropolymers, fluoroelastomers)

The introduction of fluorinated groups is a proven strategy for developing high-performance polymers. The trifluoromethoxy (-OCF₃) group, in particular, can impart a unique combination of desirable properties. Research on polyimides has shown that incorporating -OCF₃ groups can lead to films with excellent comprehensive performance, including high thermal stability and low moisture absorption. acs.org Compared to the more common trifluoromethyl (-CF₃) group, the -OCF₃ group is noted for its superior chemical and thermal tolerance. acs.org

Polymers containing 4-(trifluoromethoxy)phenyl units have been investigated as anodic materials for electrochromic devices. The electron-withdrawing nature of the -OCF₃ substituent was found to favorably decrease the HOMO/LUMO energy levels of the polymers. mdpi.com This demonstrates the utility of the trifluoromethoxy group in tuning the electronic properties of materials for optoelectronic applications.

Given that this compound contains both the gem-difluoro and trifluoromethoxy motifs, it could serve as a precursor to novel monomers. For example, elimination could yield 1,1-difluoro-1-(trifluoromethoxy)ethene, which could then be polymerized or co-polymerized to create fluoropolymers with a unique set of properties derived from both fluorine-containing groups. Such polymers could be candidates for applications requiring low dielectric constants, thermal stability, or specific surface properties. nasa.gov

Table 3: Impact of Trifluoromethoxy (-OCF₃) Groups on Polymer Properties

| Polymer Type | Property Enhanced by -OCF₃ Group | Potential Application | Reference |

|---|---|---|---|

| Polyimides (PI) | Thermal stability, chemical resistance, low moisture absorption, optical transparency | Flexible circuitry substrates, foldable screens, solar panels | acs.orgacs.org |

| Polydithienylpyrroles | Tuned HOMO/LUMO energy levels | Anodic materials for electrochromic devices | mdpi.com |

| General Fluoropolymers | Low dielectric constant, thermal control | Electronic applications, thermal control coatings, elastomeric sealants | nasa.gov |

Derivatization for Enhanced Analytical Methodologies

The analysis of small organic molecules, particularly by gas chromatography (GC), often benefits from chemical derivatization. This process modifies the analyte to improve its analytical characteristics, such as volatility, thermal stability, or detectability. libretexts.orgyoutube.com For compounds containing active hydrogen atoms (e.g., in alcohols, amines, or carboxylic acids), derivatization is frequently necessary. youtube.com While this compound lacks such active hydrogens and may be amenable to direct GC analysis, its derivatives or related reaction intermediates might require such treatment.

A common derivatization strategy is acylation, where an acyl group is introduced. youtube.com For fluorinated compounds, using perfluorinated acylating agents (e.g., trifluoroacetic anhydride) can be particularly advantageous. libretexts.org The resulting derivatives, now containing additional fluorine atoms, often exhibit an enhanced response with an electron capture detector (ECD), a highly sensitive detector for electronegative species. youtube.comyoutube.com This can significantly lower the limits of detection.

Besides chromatography, nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. nsf.gov Theoretical and experimental studies on fluorinated ethers have used techniques like ¹⁹F NMR to analyze the effects of fluorine substitution on molecular structure and properties. acs.orgwpmucdn.com Any derivatization of this compound would be rigorously characterized using a suite of modern analytical methods, with NMR and mass spectrometry being central to confirming the resulting structures.

Table 4: Common Derivatization and Analytical Approaches for Fluorinated Compounds

| Analytical Technique | Derivatization Purpose/Method | Information Gained | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Increase volatility, thermal stability, and/or detector response. | Quantitative analysis, separation of complex mixtures. | libretexts.orgyoutube.com |

| GC with Electron Capture Detection (GC-ECD) | Acylation with perfluorinated reagents (e.g., TFAA). | Highly sensitive detection of fluorinated analytes. | youtube.comyoutube.com |

| Nuclear Magnetic Resonance (NMR) | No derivatization needed for analysis. | Unambiguous structure determination, analysis of electronic effects of fluorine. | nsf.govacs.org |

| Mass Spectrometry (MS) | Often coupled with GC (GC-MS); derivatization can produce characteristic fragmentation patterns. | Molecular weight determination and structural information. | youtube.com |

Spectroscopic and Structural Elucidation of 1,1 Difluoro 1 Trifluoromethoxy Ethane

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, particularly those containing fluorine. rsc.org The presence of multiple fluorine environments and a proton-containing group in 1,1-Difluoro-1-(trifluoromethoxy)ethane (CF₃-O-CF₂-CH₃) results in complex but highly informative spectra. The analysis involves one-dimensional ¹H, ¹³C, and ¹⁹F NMR, complemented by multi-dimensional techniques to unambiguously assign signals and confirm atomic connectivity.

The ¹H NMR spectrum of this compound is expected to feature a single distinct signal corresponding to the methyl (–CH₃) protons.

Chemical Shift (δ): The methyl protons are attached to a carbon (C2) which is adjacent to a carbon (C1) bearing two fluorine atoms and a trifluoromethoxy group. The strong electron-withdrawing nature of the adjacent C-F bonds and the -OCF₃ group will cause a significant downfield shift for the methyl protons compared to ethane (B1197151) (which resonates at δ ~0.8-0.9 ppm). The signal is anticipated to appear in the range of δ 1.5 - 2.5 ppm.

Multiplicity: The three equivalent protons of the methyl group are coupled to the two fluorine atoms on the adjacent carbon (C1). This interaction, a three-bond coupling (³JHF), will split the proton signal into a triplet. Further, a smaller, five-bond long-range coupling (⁵JHF) to the three fluorine atoms of the trifluoromethoxy group might occur, which could lead to a more complex pattern, such as a triplet of quartets, although this long-range coupling may be too small to be resolved in a standard spectrum.

Predicted ¹H NMR Data

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) | Assignment |

| 1 | 1.8 - 2.2 | Triplet (t) | ³JHF ≈ 15-25 | -CH₃ |

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals, one for each carbon atom in the molecule. Each signal's chemical shift and multiplicity are primarily influenced by the attached fluorine atoms.

C1 Signal (-CF₂-): This carbon is directly bonded to two fluorine atoms and an oxygen atom. The high electronegativity of these substituents will cause a substantial downfield shift. The signal is expected to be split into a triplet due to the one-bond coupling (¹JCF) with the two directly attached fluorine atoms. A smaller, two-bond coupling (²JCF) to the trifluoromethoxy fluorines would further split each peak of the triplet into a quartet.

C2 Signal (-CH₃): This methyl carbon is adjacent to the -CF₂- group. Its signal will be shifted downfield compared to a simple alkane carbon. docbrown.info The signal will appear as a triplet due to the two-bond coupling (²JCF) with the geminal fluorine atoms.

C3 Signal (-OCF₃): The carbon of the trifluoromethoxy group is bonded to three fluorine atoms, resulting in a significant downfield shift. The signal will be split into a quartet by the strong one-bond C-F coupling (¹JCF).

Predicted ¹³C NMR Data

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) | Assignment |

| 1 | 120 - 130 | Triplet of Quartets (tq) | ¹JCF ≈ 240-280, ²JCF ≈ 30-45 | -C F₂- |

| 2 | 15 - 25 | Triplet (t) | ²JCF ≈ 20-30 | -C H₃ |

| 3 | 118 - 125 | Quartet (q) | ¹JCF ≈ 250-300 | -OC F₃ |

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range. wikipedia.orghuji.ac.il The spectrum of this compound is expected to show two main signals.

-CF₂- Signal: The two fluorine atoms of the difluoroethyl group are chemically equivalent. Their signal will be shifted based on the alkyl and trifluoromethoxy substitution. This signal will be split into a quartet by the three-bond coupling (³JHF) to the methyl protons. A long-range five-bond coupling (⁵JFF) to the -OCF₃ fluorines may also be observed, further splitting the signal.

-OCF₃ Signal: The three equivalent fluorine atoms of the trifluoromethoxy group will give rise to a single resonance. This signal is typically found in a characteristic region for trifluoromethoxy groups. colorado.edu It is expected to appear as a triplet due to the five-bond coupling (⁵JFF) to the -CF₂- fluorines.

Predicted ¹⁹F NMR Data

| Signal | Chemical Shift (δ, ppm vs. CFCl₃) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) | Assignment |

| 1 | -80 to -95 | Quartet (q) or Quartet of Triplets (qt) | ³JHF ≈ 15-25, ⁵JFF ≈ 5-10 | -CF ₂- |

| 2 | -55 to -65 | Singlet or Triplet (t) | ⁵JFF ≈ 5-10 | -OCF ₃ |

While one-dimensional NMR provides significant data, two-dimensional (2D) NMR experiments are crucial for unambiguous structural confirmation, especially for complex fluorinated molecules. nist.gov

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would correlate the ¹H and ¹³C signals that are directly bonded. For this compound, a clear correlation peak would be expected between the proton signal of the -CH₃ group and the carbon signal of the same group, confirming their direct attachment.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between nuclei. Key expected correlations would include:

Between the -CH₃ protons and the quaternary -CF₂- carbon (C1), confirming the ethyl backbone structure.

Between the -CH₃ protons and the trifluoromethoxy carbon (C3), establishing the ether linkage.

Between the -CF₂- fluorines and both the methyl carbon (C2) and the trifluoromethoxy carbon (C3).

These 2D experiments provide a definitive map of the molecular skeleton and the relative positions of the functional groups.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

GC-MS is a powerful hyphenated technique that separates volatile compounds using gas chromatography before they are ionized and detected by mass spectrometry. dtic.mil For this compound, this method would provide its retention time and a detailed mass spectrum upon electron ionization (EI).

The molecular ion peak (M⁺) corresponding to the exact mass of the C₃H₃F₅O molecule would be expected. The fragmentation pattern is dictated by the relative stability of the resulting carbocations and neutral radicals. Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond is common. Loss of a methyl radical (•CH₃, mass 15) would yield a stable, resonance-delocalized [CF₂(OCF₃)]⁺ ion. This is predicted to be a prominent peak.

Ether Cleavage: Cleavage of the C-O bond can occur. Loss of a trifluoromethoxy radical (•OCF₃, mass 85) would result in the [CH₃CF₂]⁺ ion.

Formation of CF₃⁺: The highly stable trifluoromethyl cation (CF₃⁺, mass 69) is a very common fragment in the mass spectra of compounds containing a trifluoromethyl or trifluoromethoxy group and is expected to be a major peak, potentially the base peak.

Predicted GC-MS Fragmentation Data

| m/z (Predicted) | Ion Structure (Predicted) | Fragmentation Pathway |

| 150 | [CH₃CF₂OCF₃]⁺ | Molecular Ion (M⁺) |

| 135 | [CF₂OCF₃]⁺ | Loss of •CH₃ |

| 85 | [OCF₃]⁺ | Cleavage of C-O bond |

| 69 | [CF₃]⁺ | Cleavage of O-CF₃ bond |

| 65 | [CH₃CF₂]⁺ | Loss of •OCF₃ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the precise determination of the elemental composition of a molecule. For this compound, with a chemical formula of C3H3F5O, the theoretical exact mass can be calculated. This high-precision measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

In a typical HRMS experiment, the molecule is ionized, often using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to minimize fragmentation and preserve the molecular ion. The exact mass of the molecular ion ([M]+ or [M+H]+) is then measured.

Table 1: Theoretical Exact Mass of this compound and its Major Isotopologues

| Formula | Exact Mass (Da) | Relative Abundance (%) |

| C3H3F5O | 162.0103 | 100.0 |

| 13C C2H3F5O | 163.0137 | 3.3 |

| C3H2D F5O | 163.0166 | 0.045 |

This table is generated based on theoretical calculations and does not represent experimental data.

Fragmentation Pathway Analysis

The initial step is the formation of the molecular ion, [CH3CF2OCF3]+•. The subsequent fragmentation is driven by the stability of the resulting cations and neutral losses. The presence of the highly electronegative fluorine atoms and the ether linkage significantly influences the fragmentation process.

A primary fragmentation event would likely be the cleavage of the C-O bond, which can occur in two ways:

Loss of a trifluoromethoxy radical (•OCF3): This would lead to the formation of the [CH3CF2]+ cation.

Loss of an ethylidene fluoride (B91410) radical (•CF2CH3): This would result in the formation of the [CF3O]+ cation.

Another significant fragmentation pathway involves the cleavage of C-F bonds, although this is generally less favorable than C-C or C-O bond cleavage. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is also a common pathway for ethers.

Table 2: Plausible Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 147 | [C2H3F4O]+ | •F |

| 85 | [CF3O]+ | •CF2CH3 |

| 69 | [CF3]+ | •OCH3CF2 |

| 65 | [CH3CF2]+ | •OCF3 |

| 51 | [CHF2]+ | •OCH3CF3 |

This table represents a theoretical fragmentation pathway and is not based on direct experimental data for this compound.

The analysis of fragmentation pathways for perfluoroalkyl compounds often reveals complex rearrangements, including fluorine migrations, which can lead to the formation of unexpected fragment ions. nih.gov

Gas Electron Diffraction (GED) and X-ray Crystallography Studies

To date, there are no published studies in the scientific literature detailing the determination of the molecular structure of this compound using Gas Electron Diffraction (GED) or X-ray Crystallography.

Gas Electron Diffraction (GED): This technique would be suitable for determining the gas-phase structure of this compound, providing precise measurements of bond lengths, bond angles, and torsional angles. Given the presence of multiple fluorine atoms, GED would be particularly useful in defining the geometry around the carbon atoms and the conformation of the trifluoromethoxy group relative to the ethane backbone.

X-ray Crystallography: This method provides the definitive solid-state structure of a compound. For this technique to be applied to this compound, the compound would first need to be obtained in a crystalline form, which can be challenging for volatile, low-melting-point substances. If a suitable crystal were obtained, X-ray diffraction would yield highly accurate atomic coordinates, allowing for a detailed analysis of the molecular geometry and intermolecular interactions in the solid state.

While experimental data for the target compound is unavailable, these techniques remain the gold standard for the precise structural elucidation of molecules.

Computational Chemistry and Theoretical Studies of 1,1 Difluoro 1 Trifluoromethoxy Ethane

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These methods solve the Schrödinger equation for a given molecular system, yielding information about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. rsc.orgmdpi.com It is particularly well-suited for studying fluorinated compounds. For the analogous compound CF3OCHF2, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been employed to determine optimized geometries, vibrational frequencies, and potential energy surfaces for various reactions. nih.govnih.gov

These calculations are crucial for obtaining reliable structural parameters and for the subsequent, more accurate, refinement of energetic information using higher-level theories. nih.gov For instance, DFT has been used to investigate the solvation structures of fluorinated ethers in electrolyte solutions, providing insights into ion-solvent interactions through analysis of electrostatic potential maps and charge distributions. rsc.org

Table 1: Calculated Properties for CF3OCHF2 using DFT This table is interactive. Click on the headers to sort.

| Property | Method | Value |

|---|---|---|

| Enthalpy of Formation | G3(MP2)//B3LYP/6-311G(d,p) | -312.3 ± 1.0 kcal/mol |

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and accuracy, though often at a greater computational expense. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to incorporate electron correlation effects, which are important for accurate energy calculations. For CF3OCHF2, high-level ab initio methods such as MC-QCISD have been used to refine the energetic information obtained from initial DFT calculations, providing more accurate reaction enthalpies and barrier heights. nih.gov

Semi-empirical methods, which use parameters derived from experimental data, are computationally less demanding and can be applied to larger systems or for longer timescale simulations, though with a trade-off in accuracy. While less common for detailed mechanistic studies of small molecules like hydrofluoroethers, they can be valuable for preliminary explorations of potential energy surfaces.

Conformational Analysis and Energy Landscape Investigations

The rotational energy profile describes the change in energy as a function of the dihedral angle around a specific bond. For fluorinated ethers, the rotation around the C-C and C-O bonds is of particular interest. Computational studies on similar hydrofluoroethers have mapped out these potential energy surfaces to identify the most stable conformers (energy minima) and the transition states that separate them. mst.edu For example, in a study of C4F9OC2H5, quantum chemical calculations were essential in identifying four distinct stable conformers from a congested rotational spectrum. mst.edu

The gauche effect is a well-documented stereoelectronic phenomenon where a gauche conformation (dihedral angle of approximately 60°) is more stable than the anti conformation (180°), contrary to what would be expected from steric hindrance alone. youtube.com This effect is prominent in molecules containing electronegative substituents, such as fluorine. youtube.com

In molecules like 1,2-difluoroethane, the gauche preference is explained by hyperconjugation, where electron density is donated from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital. youtube.com This interaction is maximized in the gauche arrangement. youtube.com For 1,1-difluoro-1-(trifluoromethoxy)ethane, similar stereoelectronic interactions involving the fluorine atoms and the trifluoromethoxy group are expected to significantly influence its conformational preferences. Computational analysis of the bond lengths, bond angles, and orbital interactions in different conformers is crucial to elucidating these effects. rsc.orgnih.gov

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. For hydrofluoroethers, which have applications as refrigerants and solvents, their atmospheric chemistry is of significant interest. Theoretical studies have provided detailed mechanisms for their reactions with atmospheric radicals.

For the analog CF3OCHF2, the hydrogen abstraction reactions by hydroxyl radicals (•OH) and chlorine atoms (Cl•) have been modeled computationally. nih.govnih.gov These studies map out the potential energy surface, identifying the reactants, transition states, and products.

Table 2: Computationally Modeled Reaction Channels for CF3OCHF2 + •OH This table is interactive. Click on the headers to sort.

| Reaction Channel | Products | Activation Energy (kcal/mol) |

|---|

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For this compound, the most significant atmospheric degradation process is expected to be hydrogen abstraction by hydroxyl (OH) radicals.

A computational study would begin by locating the geometry of the transition state (TS) for the H-abstraction reaction. This is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP or M06-2X, and ab initio methods like Møller-Plesset perturbation theory (MP2) are commonly used to optimize the geometries of the reactants, products, and the transition state. youtube.comunex.es

The key parameters obtained from a transition state characterization would include:

Geometric Parameters: The bond lengths and angles of the atoms involved in the reaction center. In the TS for H-abstraction from the ethyl group (–CH3), one would expect an elongated C-H bond and the formation of a new H-O bond as the OH radical approaches.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, for instance, the transfer of the hydrogen atom from the carbon to the oxygen.

Activation Energy (Ea): The energy difference between the transition state and the initial reactants. This is a critical value for calculating reaction rate constants. For similar HFE reactions with OH radicals, these barriers are typically in the range of 5-15 kcal/mol. nih.gov

| Parameter | Description | Expected Finding |

|---|---|---|

| TS Geometry | Key bond lengths (in Å) and angles (in °) | Elongated C-H bond (>1.1 Å), forming O-H bond (~1.4 Å) |

| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate (in cm⁻¹) | One negative value, typically in the range of 1000-2000i cm⁻¹ |

| Activation Energy (Ea) | Energy barrier for the reaction (in kcal/mol) | Calculated value essential for kinetic modeling |

Reaction Pathway Elucidation

Elucidating the reaction pathway involves mapping the energetic profile of the entire reaction from reactants to products. This is typically achieved by performing Intrinsic Reaction Coordinate (IRC) calculations starting from the optimized transition state geometry. An IRC calculation follows the path of steepest descent from the transition state down to the reactants on one side and the products on the other, confirming that the identified TS correctly connects the desired species.

For this compound, the primary atmospheric reaction pathway initiated by an OH radical would be:

CH3CF2OCF3 + •OH → •CH2CF2OCF3 + H2O

The computational elucidation of this pathway would involve:

Locating Pre- and Post-Reaction Complexes: Many gas-phase reactions proceed through the formation of weakly bound complexes held together by van der Waals forces. A full pathway analysis would identify a pre-reaction complex (CH3CF2OCF3---OH) and a post-reaction complex (•CH2CF2OCF3---H2O). researchgate.net

The resulting potential energy surface diagram would visualize the energy of all species along the reaction coordinate, providing a comprehensive picture of the reaction mechanism.

Bond Dissociation Energy (BDE) and Stability Predictions

The bond dissociation energy (BDE) is a fundamental measure of the strength of a chemical bond, defined as the standard enthalpy change required to cleave a bond homolytically. nih.govwikipedia.org For this compound, the C-H bonds in the methyl group are the most likely points of initial attack in atmospheric degradation, making their BDE a key parameter for predicting the molecule's reactivity and stability.

The BDE can be calculated using the formula: BDE(A-B) = ΔfH(A•) + ΔfH(B•) - ΔfH(A-B) sourcetable.com

Where ΔfH represents the heat of formation of the respective species (the parent molecule and the resulting radicals). High-accuracy computational methods, such as G3, G4, or CBS-QB3, are often employed to calculate these values.

A lower C-H BDE indicates a weaker bond, which is more susceptible to cleavage. The presence of adjacent electron-withdrawing fluorine atoms can influence the BDE. While specific values for CH3CF2OCF3 are not published, calculations for similar fluorinated compounds provide context for the expected values. ucsb.edu

| Bond | Reaction | Predicted BDE (kcal/mol) |

|---|---|---|

| C-H | CH3CF2OCF3 → •CH2CF2OCF3 + •H | ~98-105 |

| C-C | CH3CF2OCF3 → •CH3 + •CF2OCF3 | Data not available |

| C-O | CH3CF2OCF3 → CH3CF2• + •OCF3 | Data not available |

Note: The BDE value for the C-H bond is an estimate based on typical values for similar hydrofluoroalkanes and hydrofluoroethers. Specific calculated values for this molecule are not available in the cited literature.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the experimental identification and characterization of molecules. The most commonly calculated spectroscopic data are infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized equilibrium geometry. The frequency calculations also yield the corresponding IR intensities. These calculated frequencies often have a systematic error compared to experimental values, so they are typically scaled by an empirical factor (e.g., ~0.96 for DFT/B3LYP calculations) to improve agreement with experiment. The predicted spectrum for this compound would be expected to show strong absorptions corresponding to C-F, C-O, and C-H bond vibrations. youtube.com

NMR Spectroscopy: NMR chemical shifts (δ) and spin-spin coupling constants (J) can also be predicted computationally. The Gauge-Independent Atomic Orbital (GIAO) method is widely used for this purpose. The calculations would provide predicted ¹H, ¹³C, and ¹⁹F NMR spectra, which are invaluable for structural confirmation.

| Spectroscopic Technique | Parameter | Predicted Key Features |

|---|---|---|

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Strong absorptions for C-F stretching (~1100-1300 cm⁻¹) C-H stretching (~2900-3000 cm⁻¹) |

| ¹H NMR | Chemical Shift (δ, ppm) | A single multiplet for the -CH₃ group, likely a triplet of triplets due to coupling with adjacent ¹⁹F nuclei. |

| ¹⁹F NMR | Chemical Shift (δ, ppm) | Two distinct signals: one for the -CF₃ group and one for the -CF₂- group, with characteristic splitting patterns. |

Note: The features described are qualitative predictions based on the molecular structure. Precise values would require specific quantum chemical calculations.

Environmental Fate and Decomposition Pathways of 1,1 Difluoro 1 Trifluoromethoxy Ethane

Abiotic Degradation in Water and Soil Systems

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. Ether linkages are generally resistant to hydrolysis under typical environmental pH and temperature conditions. The presence of highly electronegative fluorine atoms on the carbon atoms adjacent to the ether oxygen further increases the stability of the C-O bonds.

Specific experimental data on the hydrolysis kinetics for 1,1-Difluoro-1-(trifluoromethoxy)ethane are not available in the reviewed literature. However, based on the high stability of the ether bond and the extensive fluorination of the molecule, hydrolysis is expected to be an extremely slow process and is considered an insignificant environmental degradation pathway.

The interaction of fluorinated compounds with soil and sediment particles can influence their transport and fate. Processes like adsorption to mineral surfaces or degradation catalyzed by these phases can be important for some chemicals. However, for this compound, there is no information available in the scientific literature regarding its interactions with environmental mineral phases. Given its expected volatility and low water solubility, significant partitioning to soil or sediment is not anticipated.

Biotic Degradation Studies

The susceptibility of a chemical to breakdown by living organisms is a critical factor in its environmental persistence. For this compound, understanding its interaction with microbial communities and their enzymatic systems is key to predicting its fate in soil and water.

Direct microbial degradation studies on this compound are not extensively documented in publicly available literature. However, insights can be drawn from research on structurally similar hydrofluoroethers and compounds containing trifluoromethoxy groups.

Preliminary screening tests on other fluorinated compounds suggest that the trifluoromethoxy group can be biodegradable, particularly when it is part of a molecule that is otherwise susceptible to microbial attack. nih.gov The ether linkage in hydrofluoroethers is also considered a potential site for microbial transformation. nih.gov The biodegradation of fluorotelomer alcohols, for instance, demonstrates that complex metabolic pathways can lead to the breakdown of fluorinated substances, sometimes resulting in the formation of trifluoroacetic acid (TFA) as a terminal product. nih.gov For example, the biodegradation of 6:2 fluorotelomer alcohol in landfill soil has been shown to produce TFA, among other perfluorinated carboxylic acids. nih.gov

The general principle of biotic degradation of halogenated hydrocarbons often involves initial oxidation or reduction reactions catalyzed by microbial enzymes. For compounds like this compound, the presence of both C-H and C-F bonds, along with the ether linkage, presents multiple potential sites for initial microbial attack. However, the high strength of the carbon-fluorine bond often makes fluorinated compounds recalcitrant to degradation. wikipedia.org

It is hypothesized that the biodegradation of this compound, if it occurs, would likely be a slow process and may depend on the presence of specialized microbial consortia capable of cleaving the ether bond or transforming the fluorinated alkyl groups. The potential for co-metabolism, where the degradation occurs in the presence of another primary substrate, is also a possibility that warrants investigation.

| Compound Type | Observed Biodegradation Potential | Key Findings | Reference |

|---|---|---|---|

| Trifluoromethoxy-containing compounds | Potentially biodegradable | The trifluoromethoxy group may be degradable in structures otherwise amenable to biodegradation. | nih.gov |

| Hydrofluoroethers (HFEs) | Susceptible to microbial attack at the ether linkage. | The ether bond is a potential weak point for microbial transformation. | nih.gov |

| Fluorotelomer Alcohols | Complex metabolic pathways observed. | Can be transformed into various perfluorinated carboxylic acids, including TFA. | nih.gov |

Specific enzymatic pathways for the degradation of this compound have not been elucidated. Research on the enzymatic degradation of other halogenated compounds has identified various dehalogenases that can cleave carbon-halogen bonds. However, the enzymatic cleavage of the highly stable C-F bond is less common and typically requires specialized enzymes.

The initial step in the biodegradation of many halogenated aliphatic compounds is often catalyzed by mono- or dioxygenases, which incorporate oxygen into the molecule, making it more susceptible to further breakdown. It is plausible that similar enzymatic systems could initiate the degradation of this compound by attacking the C-H bonds or the ether linkage. Following initial oxidation, further enzymatic steps would be required to cleave the C-F bonds and the carbon skeleton. The complete mineralization to carbon dioxide, water, and fluoride (B91410) ions would necessitate a complex series of enzymatic reactions. Given the lack of specific studies, the enzymatic pathways for this compound remain a subject for future research.

Physical Transport Phenomena

The movement of this compound through different environmental compartments is governed by its physical and chemical properties.

As a hydrofluoroether, this compound is expected to be a volatile compound. HFEs, in general, are characterized by relatively high vapor pressures and low water solubilities, which favor their partitioning from water and soil into the atmosphere. wikipedia.org

While a specific volatilization half-life for this compound is not available, the properties of other HFEs suggest that this would be a significant transport mechanism. For instance, many HFEs have short atmospheric lifetimes, often on the order of weeks, because they are eventually removed from the atmosphere. wikipedia.orgecolink.com Once in the atmosphere, they can be subject to photochemical degradation. The rate of volatilization from water is influenced by factors such as water body depth, flow rate, and wind speed, while from soil, it is affected by soil type, moisture content, and temperature.

| Property | General Characteristic for HFEs | Implication for this compound | Reference |

|---|---|---|---|

| Vapor Pressure | High | High potential for volatilization from water and soil. | wikipedia.org |

| Water Solubility | Low | Favors partitioning to the atmosphere. | wikipedia.org |

| Atmospheric Lifetime | Short (typically weeks) | Likely to be removed from the atmosphere relatively quickly. | wikipedia.orgecolink.com |

The potential for this compound to leach through the soil profile and contaminate groundwater is dependent on its interaction with soil particles. The key parameter governing this is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong adsorption to soil organic matter and low mobility, while a low Koc suggests high mobility and a greater potential for leaching.

Direct studies on the leaching of this compound are not available. However, based on its expected low water solubility and non-polar nature, it is likely to have a moderate to high Koc value. This would suggest that the compound would tend to adsorb to the organic fraction of soil, limiting its downward movement with percolating water. In soils with low organic matter content, the potential for leaching would be comparatively higher. The high volatility of the compound also suggests that a significant fraction released to the soil surface would likely volatilize before it has the opportunity to leach into the subsoil.

Decomposition Under Extreme Conditions

The stability of this compound under extreme conditions such as high temperatures, and varying pH and light conditions, is important for understanding its fate in industrial settings and in the environment.

Information on the thermal decomposition of this compound is limited. However, studies on other fluorinated ethers indicate that they can decompose at elevated temperatures. The decomposition products would likely include a variety of smaller fluorinated and non-fluorinated compounds, depending on the specific conditions.

Hydrolysis of the ether linkage in this compound under extreme pH conditions (highly acidic or alkaline) is a potential degradation pathway. However, the C-O bond in ethers is generally stable, and the presence of fluorine atoms may further influence its reactivity.

Photolysis, or degradation by light, is another potential decomposition pathway, particularly in the atmosphere. While direct photolysis in the troposphere is unlikely for many alkanes, indirect photolysis through reactions with hydroxyl radicals (•OH) is a major atmospheric degradation pathway for many organic compounds. The atmospheric lifetime of HFEs is often determined by their reaction rate with •OH radicals. wikipedia.org

Thermal Decomposition and Pyrolysis Products

Data regarding the specific thermal decomposition and pyrolysis products of this compound is not extensively available in publicly accessible scientific literature. However, insights into its potential decomposition pathways can be inferred by examining the thermal behavior of structurally related fluorinated compounds and the known chemistry of the trifluoromethoxy (OCF₃) group.

Generally, the thermal decomposition of fluoroalkanes proceeds through the elimination of hydrogen fluoride (HF) or the cleavage of carbon-carbon and carbon-fluorine bonds. The presence of the trifluoromethoxy group introduces additional potential decomposition routes. The C-O bond in the trifluoromethoxy group is a potential point of cleavage.

Based on studies of similar molecules, the pyrolysis of this compound would likely involve one or more of the following pathways:

α-Fluorine Elimination: Elimination of a fluorine atom from the difluoroethyl group to form a radical species.

C-O Bond Cleavage: Scission of the bond between the ethyl group and the trifluoromethoxy group, yielding trifluoromethoxy and 1,1-difluoroethyl radicals.

C-C Bond Cleavage: Breakage of the carbon-carbon bond in the ethane (B1197151) backbone.

Rearrangement Reactions: Intramolecular rearrangement followed by decomposition.

The thermal decomposition of trifluoroacetic acid, for instance, has been shown to produce carbon dioxide, difluoromethyl trifluoroacetate, carbon monoxide, and trifluoroacetyl fluoride. rsc.org While a different class of compound, this illustrates the complex reactions that can occur. The stability of the trifluoromethoxy group is notable; however, at elevated temperatures, it can participate in reactions. For example, its anion is known to decompose at higher temperatures. rsc.org

The expected products from the pyrolysis of this compound could include a variety of smaller fluorinated compounds. A hypothetical breakdown could yield compounds such as those listed in the table below. It must be stressed that these are postulated products based on the decomposition of similar chemical structures, not the result of direct experimental observation on this compound.

Table 1: Postulated Thermal Decomposition Products of this compound

| Postulated Product | Chemical Formula |

| Hydrogen fluoride | HF |

| Carbonyl fluoride | COF₂ |

| Trifluoroacetyl fluoride | CF₃COF |

| Hexafluoroethane | C₂F₆ |

| 1,1,1-Trifluoroethane | CH₃CF₃ |

| Fluoroethene | C₂H₃F |

Decomposition Initiated by Electrical Discharge Phenomena

Specific studies on the decomposition of this compound initiated by electrical discharge phenomena, such as plasma, are not readily found in the existing scientific literature. However, the behavior of similar small fluorinated molecules in a plasma environment can provide a strong indication of the likely decomposition pathways and products.

Research on the decomposition of trifluoromethane (B1200692) (CHF₃) in a dielectric barrier discharge (DBD) non-thermal plasma reactor offers significant insights. nih.govresearchgate.net These studies have shown that CHF₃ can be effectively decomposed, with the primary by-products being carbonyl fluoride (COF₂), carbon tetrafluoride (CF₄), carbon dioxide (CO₂), and carbon monoxide (CO). nih.gov The presence of oxygen in the plasma environment was found to influence the product distribution, promoting the formation of CO₂. nih.gov

Applying these findings to this compound suggests that electrical discharge would provide sufficient energy to cleave the C-F, C-C, C-H, and C-O bonds. The high-energy electrons and reactive species within the plasma would likely initiate a cascade of reactions.

The anticipated decomposition process would involve:

Initial Fragmentation: The parent molecule would likely fragment into various radicals, such as •CF₃, •OCF₃, and •CHF₂CH₂.

Reaction with Plasma Species: These radicals would then react with other species in the plasma (e.g., electrons, ions, and neutral molecules like oxygen or nitrogen if present) to form stable end products.

Based on the decomposition of trifluoromethane and other fluorocarbons, the expected products from the electrical discharge decomposition of this compound are detailed in the table below. The exact distribution of these products would depend on various factors, including the type of electrical discharge, the power input, the presence of other gases, and the reactor conditions.

Table 2: Anticipated Products from Electrical Discharge Decomposition of this compound

| Anticipated Product | Chemical Formula |

| Carbonyl fluoride | COF₂ |

| Carbon tetrafluoride | CF₄ |

| Carbon dioxide | CO₂ |

| Carbon monoxide | CO |

| Hydrogen fluoride | HF |

| Hexafluoroethane | C₂F₆ |

Advanced Research Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates for Complex Target Molecules

Currently, there is a lack of specific, publicly available research literature demonstrating the use of 1,1-Difluoro-1-(trifluoromethoxy)ethane as a direct synthetic intermediate for the construction of complex target molecules. While the development of fluorinated building blocks is a significant area of research, the application of this particular compound for this purpose is not documented in prominent chemical databases and scientific literature. nih.govbeilstein-journals.orgresearchgate.netnih.govencyclopedia.pub

Use as Fluoroalkylation Reagents in Organic Transformations

The utility of This compound as a fluoroalkylation reagent in organic transformations is not established in the reviewed scientific literature. Fluoroalkylation is a critical strategy for the synthesis of functionalized molecules in various fields. nih.gov However, specific methodologies employing This compound to deliver the CH3CF2OCF3 moiety or a part of it to other organic substrates have not been reported.

Contributions to Research in Fluoropolymer and Fluoroelastomer Production

While direct polymerization of This compound is not documented, it is a potential precursor to the monomer 1,1,2-trifluoro-2-(trifluoromethoxy)ethene . This monomer is used in the production of specialized fluoropolymers. A polymer with the CAS number 56357-87-0 is a terpolymer of 1,1-difluoroethene , 1,1,2,2-tetrafluoroethene , and 1,1,2-trifluoro-2-(trifluoromethoxy)ethene . nih.gov The plausible synthesis of the trifluoromethoxy-substituted ethene monomer from This compound would likely proceed through a dehydrofluorination reaction. These types of fluoropolymers are noted for their chemical resistance and thermal stability, making them suitable for demanding applications.

| Monomer Component | Chemical Formula | Role in Polymer |

|---|---|---|

| 1,1-Difluoroethene | C2H2F2 | Provides flexibility and contributes to the elastomeric properties of the polymer. |

| 1,1,2,2-Tetrafluoroethene | C2F4 | Enhances chemical inertness and thermal stability. |

| 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene | C3F6O | Introduces the trifluoromethoxy group, which can modify properties such as low-temperature performance and solvent resistance. |

Precursors for the Development of Advanced Functional Materials

There is no specific information available in the public domain that details the use of This compound as a direct precursor for the development of advanced functional materials. The synthesis of fluorinated functional materials is an active area of research, but applications for this specific compound have not been reported. rsc.org

Design and Synthesis of Fluorine-Containing Building Blocks for Specialized Applications

The scientific literature does not currently contain examples of This compound being used as a platform for the design and synthesis of other specialized fluorine-containing building blocks. nih.govbeilstein-journals.orgresearchgate.netnih.govencyclopedia.pubnii.ac.jp While the synthesis of novel fluorinated building blocks is a cornerstone of modern fluorine chemistry, research has focused on other, more reactive or versatile starting materials. encyclopedia.pubnii.ac.jpacs.org

Q & A

Q. What experimental methodologies are recommended for determining the thermodynamic properties of 1,1-difluoro-1-(trifluoromethoxy)ethane?

To determine thermodynamic properties such as enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp), researchers should combine calorimetric measurements with gas-phase ion energetics data. For example:

- Calorimetry : Measure enthalpy changes during controlled combustion or fluorination reactions .

- Gas-phase mass spectrometry : Use electron ionization (EI-MS) to derive bond dissociation energies and ionization potentials. Cross-reference with NIST thermochemical tables for validation .

- Computational chemistry : Employ density functional theory (DFT) or coupled-cluster (CCSD(T)) methods to calculate Gibbs free energy (ΔrG°) and compare with experimental results .

Q. How can researchers validate the purity of synthesized this compound?

Key analytical techniques include: